molecular formula C22H24N2O3 B11318683 N-[2-(dimethylamino)-2-phenylethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(dimethylamino)-2-phenylethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11318683
M. Wt: 364.4 g/mol
InChI Key: MGQUWOHTOBUTLJ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-phenylethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines a chromene core with a dimethylaminoethyl and phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-phenylethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the dimethylaminoethyl and phenylethyl groups. Common reagents used in these reactions include dimethylamine, phenylethyl bromide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-phenylethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or phenylethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-2-phenylethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: This compound shares the dimethylaminoethyl group but has a different core structure.

    N-[4-(3-bromoanilino)pyrido[3,4-d]pyrimidin-6-yl]-N-[2-(dimethylamino)ethyl]prop-2-enamide: Similar in having the dimethylaminoethyl group, but with a pyrido-pyrimidine core.

Uniqueness

N-[2-(dimethylamino)-2-phenylethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core with dimethylaminoethyl and phenylethyl substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H24N2O3/c1-4-15-10-11-20-17(12-15)19(25)13-21(27-20)22(26)23-14-18(24(2)3)16-8-6-5-7-9-16/h5-13,18H,4,14H2,1-3H3,(H,23,26)

InChI Key

MGQUWOHTOBUTLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CC=C3)N(C)C

Origin of Product

United States

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